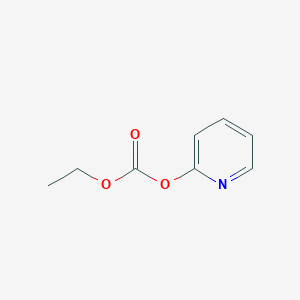

Carbonic acid, ethyl 2-pyridinyl ester

Descripción general

Descripción

Carbonic acid, ethyl 2-pyridinyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant aromas and are commonly found in nature. This particular ester is derived from carbonic acid and ethyl 2-pyridinyl alcohol. It is used in various chemical reactions and has applications in different scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, ethyl 2-pyridinyl ester typically involves the esterification of carbonic acid with ethyl 2-pyridinyl alcohol. This reaction is catalyzed by a mineral acid such as sulfuric acid. The reaction conditions usually require heating the reactants to facilitate the formation of the ester and water as a byproduct .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of byproducts, leading to higher yields and purity of the ester .

Análisis De Reacciones Químicas

Types of Reactions

Carbonic acid, ethyl 2-pyridinyl ester undergoes several types of chemical reactions, including:

Reduction: It can be reduced to form primary alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can be substituted with other functional groups using various reagents.

Common Reagents and Conditions

Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are commonly used.

Reduction: Lithium aluminum hydride is a typical reducing agent.

Substitution: Reagents such as Grignard reagents can be used for substitution reactions.

Major Products

Hydrolysis: Carbonic acid and ethyl 2-pyridinyl alcohol.

Reduction: Primary alcohols.

Substitution: Various substituted esters depending on the reagents used.

Aplicaciones Científicas De Investigación

Synthesis in Organic Chemistry

Carbonic acid, ethyl 2-pyridinyl ester is utilized as an intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating more complex molecules. For instance, it can serve as a precursor for the synthesis of pyridine derivatives that are important in pharmaceuticals and agrochemicals.

Table 1: Synthetic Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Organic Synthesis | Used as a reagent for forming esters | Various pyridine derivatives |

| Medicinal Chemistry | Potential precursor for drug development | Antimicrobial agents |

| Agrochemicals | Intermediate for herbicides and pesticides | Pyridine-based agrochemicals |

Medicinal Chemistry

The incorporation of the pyridine ring into the structure enhances the biological activity of the compound. Research indicates that derivatives of carbonic acid esters exhibit antimicrobial properties, making them candidates for drug development.

Case Study: Antimicrobial Activity

A study published in a peer-reviewed journal investigated the antimicrobial efficacy of various pyridine esters, including this compound. The results showed significant activity against Gram-positive bacteria, suggesting potential therapeutic applications.

Agricultural Chemistry

In agriculture, carbonic acid esters are explored for their potential as herbicides and pesticides. The stability and reactivity of these compounds allow for targeted action against specific pests while minimizing environmental impact.

Table 2: Agricultural Applications

| Application Type | Description | Example Uses |

|---|---|---|

| Herbicides | Targeting specific weed species | Selective weed control |

| Pesticides | Protecting crops from insect damage | Insect repellents |

Material Science

Carbonic acid esters can also be incorporated into polymer matrices to enhance properties such as flexibility and thermal stability. This application is particularly relevant in developing new materials for coatings and adhesives.

Mecanismo De Acción

The mechanism of action of carbonic acid, ethyl 2-pyridinyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules, leading to the formation of carbonic acid and ethyl 2-pyridinyl alcohol . In reduction reactions, the ester is reduced by hydride ions from reducing agents like lithium aluminum hydride, resulting in the formation of primary alcohols .

Comparación Con Compuestos Similares

Similar Compounds

Ethyl acetate: Another common ester with similar reactivity but different applications.

Methyl butanoate: An ester with a fruity aroma, used in flavorings and fragrances.

Propyl ethanoate: An ester used in the production of perfumes and as a solvent.

Uniqueness

Carbonic acid, ethyl 2-pyridinyl ester is unique due to its specific structure, which includes a pyridinyl group. This structure imparts distinct chemical properties and reactivity, making it suitable for specialized applications in scientific research and industry .

Actividad Biológica

Carbonic acid, ethyl 2-pyridinyl ester (CAS Number: 7325-39-5) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, activity against various biological targets, and relevant case studies.

The primary mechanism of action for this compound involves hydrolysis, where the ester bond is cleaved by nucleophilic attack from water molecules. This reaction yields carbonic acid and ethyl 2-pyridinyl alcohol, which can interact with various biological targets, particularly in enzyme-catalyzed reactions.

1. Enzyme Inhibition

This compound has been studied for its inhibition of carbonic anhydrases (CAs), enzymes that catalyze the reversible hydration of carbon dioxide. Research indicates that this compound exhibits moderate inhibitory activity against human carbonic anhydrase II (hCA II), with a Ki value of approximately 21.3 nM . This suggests potential applications in conditions where modulation of CA activity is beneficial, such as in glaucoma and other disorders.

3. Antitumor Activity

The compound's structural features could also imply potential anticancer properties. Research into related pyridine derivatives has indicated their ability to induce apoptosis in cancer cells through various pathways, including mitochondrial depolarization and caspase activation . The specific activity of this compound in this context remains to be fully explored.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique characteristics of this compound relative to other esters:

| Compound | Ki Value (nM) | Applications |

|---|---|---|

| This compound | 21.3 | Potential CA inhibitor |

| Ethyl Acetate | N/A | Common solvent and flavoring agent |

| Methyl Butanoate | N/A | Flavoring and fragrance |

| Propyl Ethanoate | N/A | Solvent and perfume production |

Case Study 1: Enzyme Inhibition

A study focused on the structure-activity relationship (SAR) of various esters indicated that the presence of a pyridine moiety enhances the inhibitory potency against hCA II compared to simple esters .

Case Study 2: Antimicrobial Activity

In a broader screening of pyridine derivatives, several compounds demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. These findings suggest a promising avenue for further exploration of this compound’s antimicrobial capabilities .

Propiedades

IUPAC Name |

ethyl pyridin-2-yl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-11-8(10)12-7-5-3-4-6-9-7/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADHJARMLGZROD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.